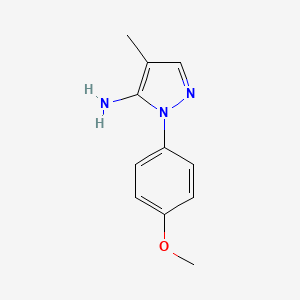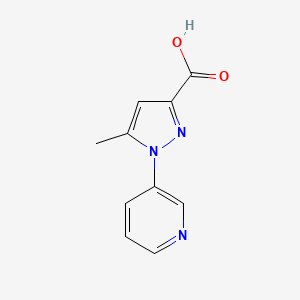
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
The compound "1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid" is a chemical entity that appears to be structurally related to a class of compounds known for their biological activity, particularly as inhibitors of bacterial DNA gyrase and mammalian topoisomerase II. These compounds typically feature a cyclopropyl group and a carboxylic acid moiety, which are crucial for their activity. The cyclopropyl group, in particular, is a common feature in fluoroquinolone antibiotics, which are known for their potent antibacterial properties .
Synthesis Analysis
The synthesis of related compounds often involves the introduction of a cyclopropyl group and various heterocyclic rings such as pyrimidine or purine. For instance, the synthesis of
Applications De Recherche Scientifique
Central Nervous System (CNS) Acting Drugs Development
Research indicates that heterocycles, including pyrimidine and piperidine derivatives, are key structural components in the synthesis of compounds with potential CNS activity. These compounds are investigated for their ability to offer therapeutic benefits for CNS disorders, which are influenced by genetic, environmental, social, and dietary factors. The versatility of these chemical groups, including their potential for keto-enol tautomerism and chirality, underpins their value in synthesizing novel CNS acting drugs with minimal adverse effects such as addiction or tolerance (Saganuwan, 2017).
Anticarcinogenicity and Cytotoxicity
The anticarcinogenic and cytotoxic properties of organotin(IV) complexes, incorporating pyrimidine, highlight the compound's potential in cancer therapy. These properties are significantly influenced by the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety. Such research underscores the complex's promise in offering potent antitumor activity and cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer drugs with enhanced efficacy and reduced side effects (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
The compound's framework is crucial in synthesizing pyrano[2,3-d]pyrimidine derivatives, used extensively in medicinal and pharmaceutical industries. Research focuses on one-pot multicomponent reactions using diverse catalysts for developing these derivatives, which are crucial for creating lead molecules for therapeutic applications. The importance of hybrid catalysts in these syntheses points to advancements in drug discovery and development, showcasing the compound's role in facilitating the creation of new pharmacologically active molecules (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials Development
The structural elements of pyrimidine are instrumental in developing novel optoelectronic materials. Research into functionalized quinazolines and pyrimidines emphasizes their potential in creating luminescent small molecules and chelate compounds. These developments are pivotal in advancing technologies for electronic devices, highlighting the compound's versatility beyond pharmaceutical applications and into the realm of materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as ®-(-)-3-piperidinecarboxylic acid, have been found to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may inhibit the uptake of GABA, increasing its concentration in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .
Biochemical Pathways
If it acts as a GABA uptake inhibitor, it could affect the GABAergic pathway, which plays a crucial role in neuronal excitability, sleep, and memory .
Result of Action
If it acts as a GABA uptake inhibitor, it could potentially increase GABA concentrations in the synaptic cleft, leading to enhanced inhibitory effects on neuronal activity .
Propriétés
IUPAC Name |
1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-13(19)9-2-1-5-17(7-9)12-6-11(14-8-15-12)16-10-3-4-10/h6,8-10H,1-5,7H2,(H,18,19)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITRMGDPKRDFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159307 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[6-(cyclopropylamino)-4-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353989-80-6 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[6-(cyclopropylamino)-4-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 1-[6-(cyclopropylamino)-4-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



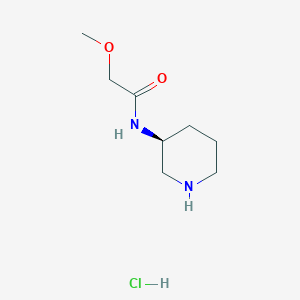

![tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate](/img/structure/B3027603.png)
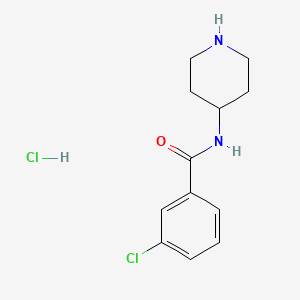
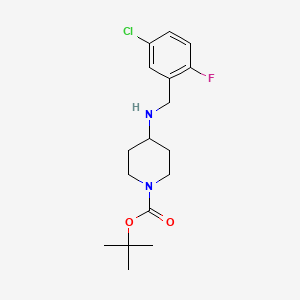
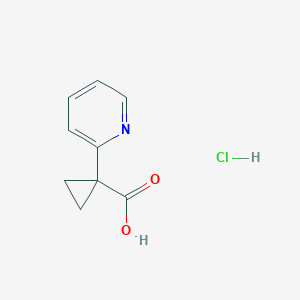
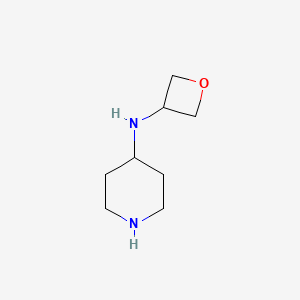
![tert-Butyl [(1-picolinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027610.png)
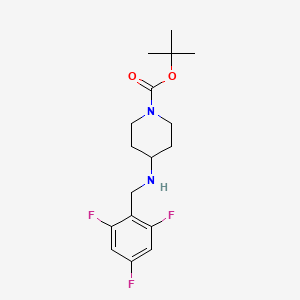
![[1-(Oxetan-3-yl)piperidin-4-yl]methanamine](/img/structure/B3027613.png)

![4-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3027617.png)
